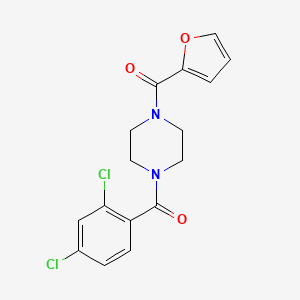![molecular formula C14H10BrClN2O3S B2373483 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 329779-33-1](/img/structure/B2373483.png)
2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C14H11BrN2O3S . Its molecular weight is 367.22 .
Molecular Structure Analysis
The molecular structure of “2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide” consists of a bromophenyl group, a nitrophenyl group, and an acetamide group .Applications De Recherche Scientifique
Structural Analysis and Conformation
- The compound's structure has been analyzed for its conformational properties. For example, the N—H bond orientation and its implications for molecular structure have been studied, revealing interesting aspects about the compound's geometric parameters and its relationship with other acetanilides. This detailed structural analysis contributes to the understanding of the molecular behavior of the compound (Gowda et al., 2007).
Synthetic Applications
- The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles. This implies its utility in creating advanced polymeric materials with specific properties and applications, showcasing its versatility in synthetic chemistry (Begunov & Valyaeva, 2015).
Vibrational Spectroscopy and Molecular Interaction Analysis
- A comprehensive study has been conducted to characterize the vibrational signatures of a similar compound. This involved the use of Raman and Fourier transform infrared spectroscopy, combined with theoretical calculations. Such studies are crucial for understanding the molecular dynamics, interaction, and stability of the compound, contributing significantly to the field of molecular spectroscopy and pharmaceutical research (Jenepha Mary et al., 2022).
Pharmaceutical Research and Applications
- While the focus is not directly on the pharmaceutical applications of the specific compound mentioned, studies related to similar compounds in terms of structure and functional groups have been conducted. These studies often explore the antimicrobial, anti-inflammatory, or other biological activities of these compounds, thus providing a foundation for future research on closely related compounds (Nafeesa et al., 2017).
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-chloro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXASXEXKSCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

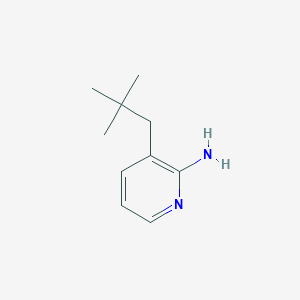
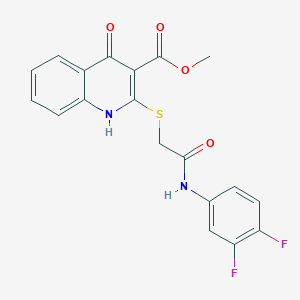
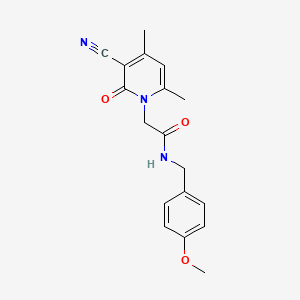
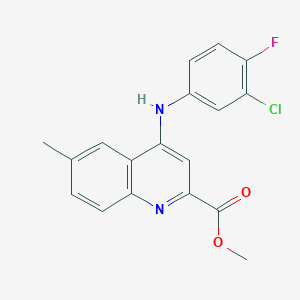
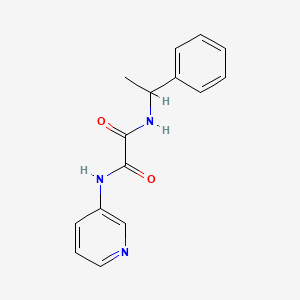
![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)
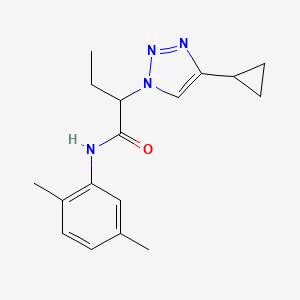
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)
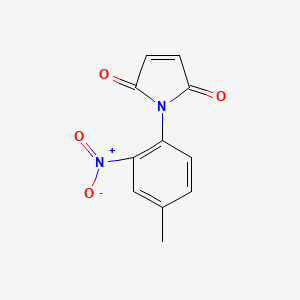
![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)
![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
